(R)-1-Amino-3-phenylpropan-2-ol
Overview
Description
®-1-Amino-3-phenylpropan-2-ol is a chiral amino alcohol with a phenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of ®-1-Amino-3-phenylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-1-Amino-3-phenylpropan-2-ol often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases is a preferred method due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: ®-1-Amino-3-phenylpropan-2-one or ®-1-Amino-3-phenylpropanal.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-1-Amino-3-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Amino-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-3-phenylpropan-2-ol: The enantiomer of ®-1-Amino-3-phenylpropan-2-ol, with similar chemical properties but different biological activity.
1-Amino-2-phenylpropan-2-ol: A structural isomer with the amino group attached to the second carbon atom.
1-Amino-3-phenylpropan-1-ol: Another isomer with the hydroxyl group attached to the first carbon atom.
Uniqueness
®-1-Amino-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2R)-1-amino-3-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447554 | |
Record name | (R)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133522-39-1 | |
Record name | (R)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-amino-3-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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